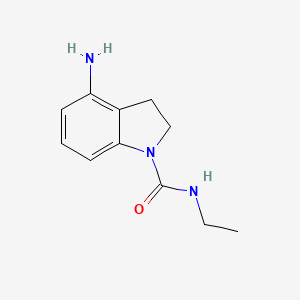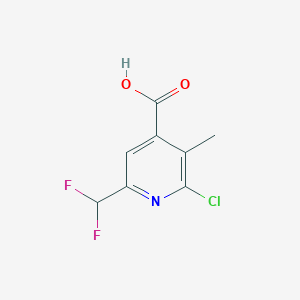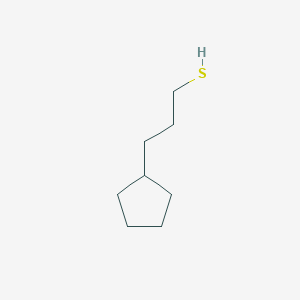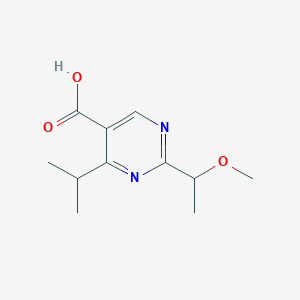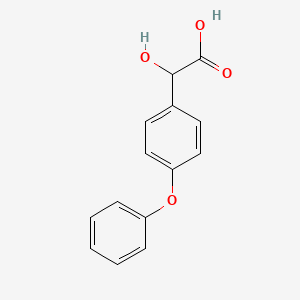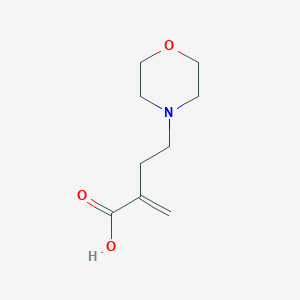![molecular formula C14H13BrFNO2S B15312198 N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide](/img/structure/B15312198.png)
N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C14H13BrFNO2S and a molecular weight of 358.23 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide typically involves the reaction of 4-bromobenzylamine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Exhibits antiviral activity.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Used in antimicrobial research.
Uniqueness
N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C14H13BrFNO2S |
|---|---|
分子量 |
358.23 g/mol |
IUPAC 名称 |
N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13BrFNO2S/c1-17(10-11-2-4-12(15)5-3-11)20(18,19)14-8-6-13(16)7-9-14/h2-9H,10H2,1H3 |
InChI 键 |
YSQINVXOGYGECU-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


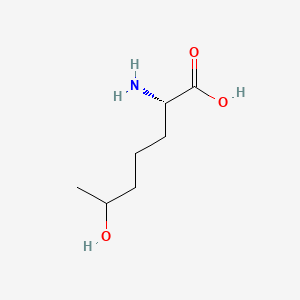
![Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate](/img/structure/B15312123.png)
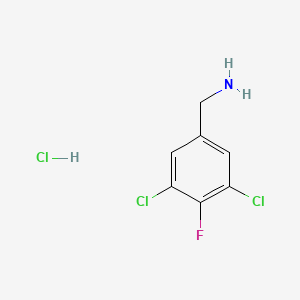
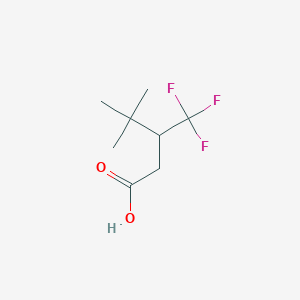
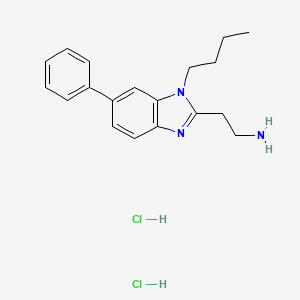
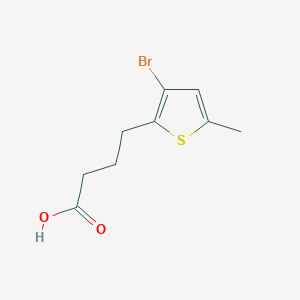
![(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B15312149.png)
